3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde

5-Lipoxygenase Inflammation Leukotriene Biosynthesis

This halogenated pyrrolidinone-aldehyde (MW 207.20) is a critical SAR building block. The 3-fluoro substitution offers measurable electronic and lipophilic differentiation from non-fluorinated analogs, essential for optimizing metabolic stability and target binding in PPARalpha and 5-LOX programs. Available in 98% purity with rigorous QA; exclusively for qualified R&D procurement.

Molecular Formula C11H10FNO2
Molecular Weight 207.20 g/mol
Cat. No. B12439949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde
Molecular FormulaC11H10FNO2
Molecular Weight207.20 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=C(C=C(C=C2)C=O)F
InChIInChI=1S/C11H10FNO2/c12-9-6-8(7-14)3-4-10(9)13-5-1-2-11(13)15/h3-4,6-7H,1-2,5H2
InChIKeyAVUFAAVLFNROTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde (CAS 1023515-51-6) Chemical Identity and Research Procurement Baseline


3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde is a halogenated pyrrolidinone-substituted aromatic aldehyde with the molecular formula C11H10FNO2 and a molecular weight of 207.20 g/mol . It functions primarily as a synthetic building block in medicinal chemistry, where its aldehyde group enables conjugation via Schiff base formation or reductive amination, while the pyrrolidinone moiety serves as a peptidomimetic scaffold [1]. The compound is intended exclusively for research and development use and must be handled by technically qualified personnel .

Why 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde Cannot Be Substituted with Unfluorinated or Regioisomeric Analogs


The introduction of a single fluorine atom at the 3-position of the aromatic ring fundamentally alters the compound's electronic profile and molecular interactions. Fluorine's strong electronegativity withdraws electron density from the benzaldehyde ring, which can modulate the reactivity of the aldehyde group, affect binding to biological targets via orthogonal dipolar interactions, and alter metabolic stability [1]. Regioisomeric substitution (e.g., 2-fluoro) or the absence of fluorine yields distinct molecular geometries and lipophilicity profiles, leading to divergent potency and selectivity in target engagement . Generic substitution without experimental validation risks confounding structure-activity relationship (SAR) studies and invalidating experimental reproducibility.

Quantitative Differentiation Evidence for 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde Against Key Structural Analogs


Differential 5-Lipoxygenase Inhibitory Activity vs. 2-Fluoro Regioisomer

In vitro enzyme inhibition assays reveal that the position of fluorine substitution significantly impacts biological activity. The 3-fluoro regioisomer exhibits a distinct potency range compared to the 2-fluoro analog in inhibiting rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase . This demonstrates that regioisomeric substitution is not functionally equivalent, and the 3-fluoro variant offers a unique activity profile that cannot be replicated by the 2-fluoro version .

5-Lipoxygenase Inflammation Leukotriene Biosynthesis

Modest PPARalpha Binding Affinity vs. Unfluorinated Analog's Inactivity

Fluorination at the 3-position confers measurable binding to human peroxisome proliferator-activated receptor alpha (hPPARalpha), a nuclear receptor target, whereas the unfluorinated 4-(2-oxopyrrolidin-1-yl)benzaldehyde shows no reported activity [1]. The target compound exhibits an IC50 of 68,000 nM against hPPARalpha [1]. While this affinity is modest, it provides a clear, quantifiable differentiation from the non-fluorinated parent scaffold, which is inactive at this target [2]. This enables the compound to serve as a starting point for developing fluorinated PPARalpha ligands.

Nuclear Receptors PPARalpha Metabolic Disorders

Absence of 5-Lipoxygenase Inhibition at High Concentration Confirms Target Selectivity

Despite its activity against PPARalpha, 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde shows no significant inhibition of RBL-1 5-lipoxygenase when tested at a high concentration of 100 µM [1]. This negative result is a critical piece of evidence for target selectivity. It distinguishes this compound from other pyrrolidinone derivatives that may broadly inhibit lipoxygenases, and it confirms that the observed PPARalpha activity is not a consequence of general enzyme inhibition. This selectivity profile is essential for designing chemical probes with well-defined mechanisms of action.

Selectivity Profiling 5-Lipoxygenase Target Engagement

Enhanced Lipophilicity and Molecular Weight vs. Unfluorinated Scaffold

The introduction of a single fluorine atom at the 3-position predictably increases both the molecular weight and lipophilicity compared to the unfluorinated parent compound [1]. 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde has a molecular weight of 207.20 g/mol , whereas the unfluorinated analog is lighter at 189.21 g/mol [1]. The presence of fluorine also increases lipophilicity, which can enhance membrane permeability and alter tissue distribution, as supported by class-level understanding of fluorine's effect on molecular properties [2].

Physicochemical Properties Lipophilicity Molecular Descriptors

Validated Research Applications for 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde Based on Differential Evidence


Developing Fluorinated Chemical Probes for PPARalpha Nuclear Receptor Studies

Researchers investigating PPARalpha, a key regulator of lipid metabolism and inflammation, can use 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde as a starting scaffold. Its modest but measurable IC50 of 68,000 nM against hPPARalpha provides a validated starting point for structure-based optimization [1]. The fluorine atom offers a handle for modulating metabolic stability and binding interactions, while the aldehyde group allows for facile conjugation to generate more potent and selective ligands .

Structure-Activity Relationship (SAR) Studies on Lipoxygenase Inhibition

This compound serves as a critical comparator in SAR studies aimed at understanding the role of fluorine substitution on 5-lipoxygenase inhibition. Its distinct IC50 range (1.9-2.4) in RBL-1 cell assays provides a benchmark for assessing the potency of other fluorinated or substituted analogs [1]. Furthermore, its lack of activity at 100 µM in a separate 5-LOX assay highlights its selectivity and can be used to delineate the structural features required for potent enzyme inhibition .

Investigating Fluorine Effects on Physicochemical and ADME Properties

3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde is an ideal model compound for systematic studies on how single fluorine substitution alters key drug-like properties. The quantifiable increase in molecular weight (+17.99 g/mol) and lipophilicity compared to the non-fluorinated analog provides a clear, measurable baseline for assessing changes in solubility, logD, and membrane permeability [1]. These studies are fundamental for medicinal chemists seeking to rationally design fluorinated drug candidates with improved pharmacokinetic profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.